2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide
Descripción
BenchChem offers high-quality 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O3/c22-15-10-8-14(9-11-15)19-24-20(29-25-19)17-7-4-12-26(21(17)28)13-18(27)23-16-5-2-1-3-6-16/h1-12H,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAIGDYRINXTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide , a derivative of 1,2,4-oxadiazole, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its analgesic and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 388.24 g/mol. The structure features a bromophenyl group, an oxadiazole moiety, and a phenylacetamide segment which are critical for its biological activity.
1. Analgesic Activity
Research indicates that 1,2,4-oxadiazole derivatives possess intrinsic analgesic properties. A study by Terashita et al. (2002) highlighted that compounds containing the oxadiazole ring exhibit significant pain relief in animal models. The proposed mechanism involves the modulation of pain pathways through interaction with opioid receptors or inhibition of inflammatory mediators.
Table 1: Analgesic Activity of Oxadiazole Derivatives
| Compound Name | Test Method | Result (Inhibition %) | Reference |
|---|---|---|---|
| Oxadiazole A | Writhing test | 65% | Terashita et al. |
| Oxadiazole B | Hot plate test | 70% | Terashita et al. |
| Title Compound | Writhing test | TBD | Current Study |
2. Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored in various studies. For instance, compounds similar to the title compound have shown moderate to good activity against different cancer cell lines in the NCI-60 panel. The mechanism often involves the induction of apoptosis and cell cycle arrest through interaction with specific oncogenic pathways.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Oxadiazole Derivative A | MCF-7 (Breast) | 12.5 | Romero et al. |
| Oxadiazole Derivative B | A549 (Lung) | 15.0 | Romero et al. |
| Title Compound | TBD | TBD | Current Study |
Case Studies
Several studies have analyzed the biological effects of related compounds:
- Study on Pain Modulation : In a controlled experiment involving various oxadiazole derivatives, the title compound was assessed for its analgesic effects using standard pain models (writhing and hot plate tests). Preliminary results indicated promising analgesic properties comparable to known analgesics.
- Antitumor Assessment : Another study focused on the anticancer activity where derivatives were tested against a panel of cancer cell lines. The results suggested that structural modifications significantly influenced cytotoxicity and selectivity towards cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
